

Spectroscopic and Analytical Profile of Phenylboronic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Formyl-5-
isopropoxyphenylboronic acid

Cat. No.: B1340251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral and analytical characterization of substituted phenylboronic acids, a critical class of compounds in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for **3-Formyl-5-isopropoxyphenylboronic acid**, this document utilizes data from a closely related analogue, 3-isopropoxyphenylboronic acid catechol ester, to illustrate the characterization process. The methodologies and data interpretation are broadly applicable to the target molecule and its derivatives.

Introduction to Phenylboronic Acids

Phenylboronic acids are versatile reagents, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of multiple functional groups, such as the formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) moieties on the phenyl ring, offers a rich chemical scaffold for the synthesis of complex molecules and active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount to confirm the structure and purity of these compounds.

Spectral Data Analysis

The following sections present the spectral data for 3-isopropoxyphenylboronic acid catechol ester, a compound that shares the core isopropoxyphenylboronic acid structure with the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	7.0	1H	Aromatic CH
7.60	d	2.0	1H	Aromatic CH
7.38	dd	8.0, 7.5	1H	Aromatic CH
7.30	m	2H	Aromatic CH	
7.11	m	2H	Aromatic CH	
7.09	ddd	8.0, 2.5, 1.0	1H	Aromatic CH
4.64	septet	6.0	1H	-OCH(CH ₃) ₂
1.37	d	6.0	6H	-OCH(CH ₃) ₂

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
157.2	Aromatic C-O
145.2	Aromatic C
129.4	Aromatic CH
126.6	Aromatic CH
121.1	Aromatic CH
120.1	Aromatic CH
118.3	Aromatic CH
116.0	Aromatic CH
69.4	-OCH(CH ₃) ₂
22.2	-OCH(CH ₃) ₂

Solvent: DMSO-d₆, Frequency: 125 MHz. Note: The carbon adjacent to boron was not detected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Assignment
3070	Aromatic C-H stretch
2987, 2973, 2929, 2881	Aliphatic C-H stretch
1567	Aromatic C=C stretch
1471, 1425	Aromatic C=C stretch
1369	C-H bend
1290, 1241, 1216	C-O stretch
1132, 1116, 1064	B-O stretch
997, 970	C-H out-of-plane bend
809, 742, 700	Aromatic C-H out-of-plane bend

Technique: Solid, ATR

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

Technique	Calculated m/z	Found m/z	Ion
HRMS (APCI-TOF)	255.1187	255.1193	[M+H] ⁺ for C ₁₅ H ₁₅ BO ₃

Experimental Protocols

The following is a representative synthetic protocol for a related phenylboronic acid derivative.

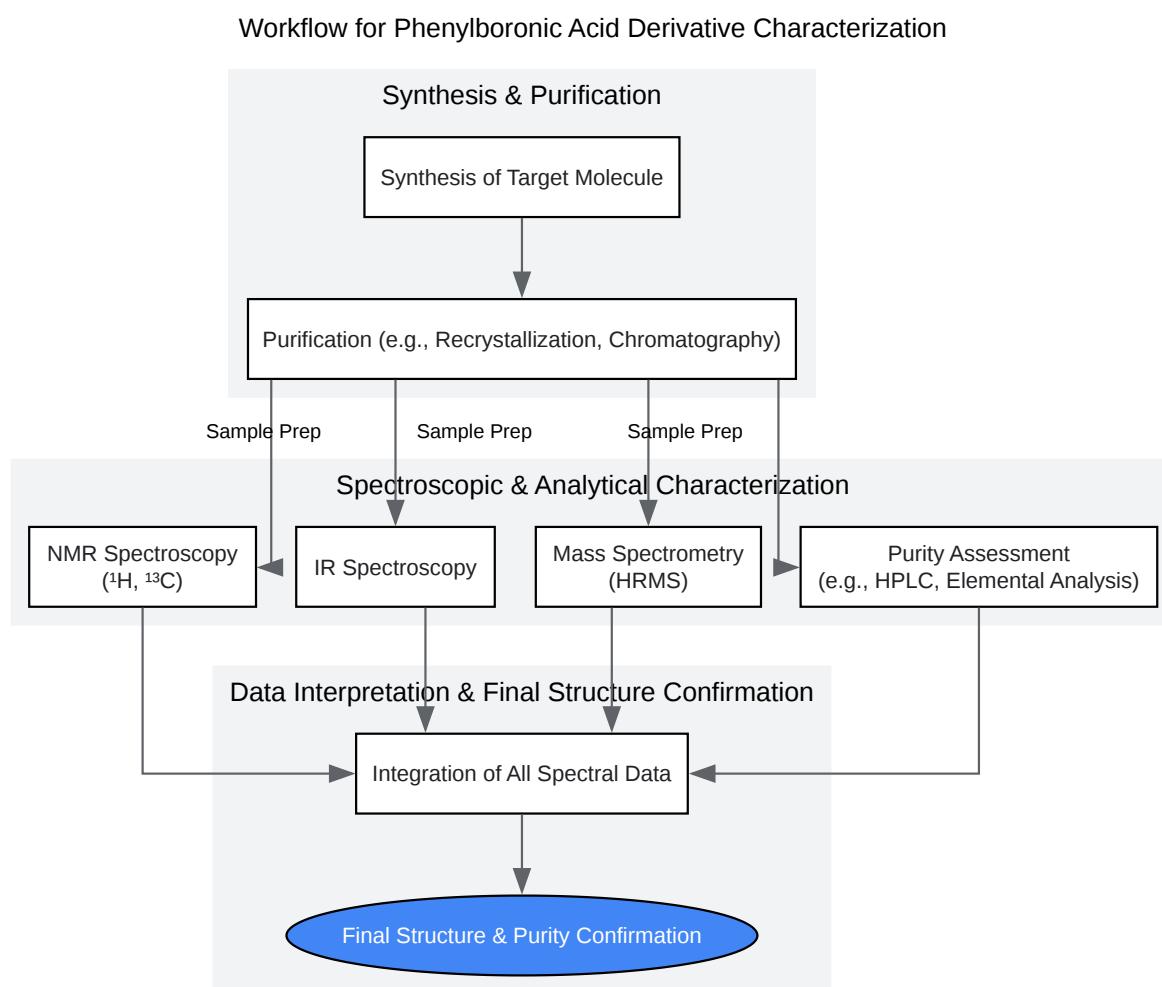
Synthesis of 3-isopropoxyphenylboronic acid catechol ester[1]

- Reaction Setup: To a round-bottom flask, add catechol (1.1 g, 10 mmol), 3-isopropoxyphenylboronic acid (1.8 g, 10 mmol), magnesium sulfate (150 mg, 1.3 mmol), and toluene (25 mL).

- Reflux: Stir the reaction mixture and heat under reflux for 24 hours.
- Workup: After cooling, filter the resulting suspension and evaporate the solvent from the filtrate using a rotary evaporator.
- Purification: Recrystallize the residue from n-hexane to obtain the final product.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and characterization of a novel phenylboronic acid derivative.



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Workflow for Spectroscopic Characterization

This guide provides a framework for the analytical processes involved in the characterization of **3-Formyl-5-isopropoxyphenylboronic acid** and its analogues. The provided data and protocols serve as a practical reference for researchers in the field.

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References

- 1. rsc.org [rsc.org]
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